(R)-4-Phenyloxazolidine-2-thione

Description

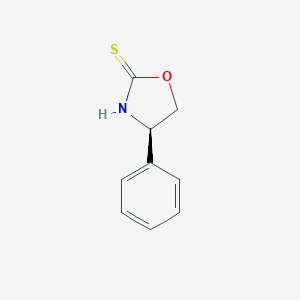

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJIGQKFDZTNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445660 | |

| Record name | (R)-4-Phenyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-37-5 | |

| Record name | (R)-4-Phenyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Phenyloxazolidine-2-thione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (R)-4-Phenyloxazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a functional overview of its application.

Core Physical Properties

This compound is a white to off-white solid, notable for its role in stereoselective transformations. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | |

| Molecular Weight | 179.24 g/mol | [1] |

| Melting Point | Not available for (R)-thione; (R)-oxazolidinone: 131-133 °C (lit.) | [2][3] |

| Boiling Point | 272.009 °C at 760 mmHg (for (S)-enantiomer) | [4] |

| Optical Rotation | [α]/D -75±5° (c = 0.2 in chloroform) | |

| Assay | ≥98.0% | |

| Enantiomeric Ratio | 97.0:3.0 (LC) | |

| Flash Point | 118.3 °C (for (S)-enantiomer) | |

| Solubility | Soluble in benzene and chloroform; insoluble in water. | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl group and the oxazolidine ring. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton at the C4 position, being adjacent to the phenyl group and nitrogen, is expected to resonate as a multiplet at approximately δ 5.0-5.5 ppm. The two diastereotopic protons on the C5 carbon of the oxazolidine ring would likely appear as two separate multiplets in the range of δ 4.0-4.8 ppm. The N-H proton signal is expected to be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region, typically around δ 180-200 ppm. The aromatic carbons will show signals between δ 125-140 ppm. The C4 and C5 carbons of the oxazolidine ring are anticipated to appear in the range of δ 50-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong absorption peak corresponding to the C=S (thione) stretching vibration is expected around 1200-1050 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-O-C stretching of the oxazolidine ring will likely produce a strong band in the 1100-1000 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z = 179. The fragmentation pattern would likely involve the loss of the thione group and fragmentation of the oxazolidine ring.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous (S)-enantiomer.

-

Reaction Setup : In a well-ventilated fume hood, dissolve (R)-phenylglycinol in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Thionation : Add carbon disulfide to the solution. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to facilitate the cyclization.

-

Heating : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup : After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Determination of Melting Point

-

Sample Preparation : A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement : The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Measurement of Optical Rotation

-

Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., c = 0.2).

-

Polarimetry : The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using a sodium D line (589 nm) at a constant temperature (e.g., 20 °C).

-

Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Acquisition of Spectroscopic Data

-

NMR Spectroscopy :

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

-

-

IR Spectroscopy :

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry :

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting ions to obtain the mass-to-charge ratio (m/z) and fragmentation pattern.

-

Application in Asymmetric Synthesis

This compound serves as a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow is depicted below.

References

(R)-4-Phenyloxazolidine-2-thione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 171877-37-5

Chemical Structure:

(R)-4-Phenyloxazolidine-2-thione is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters. This technical guide provides an in-depth overview of its properties, synthesis, and applications, particularly within the context of pharmaceutical research and development.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 171877-37-5 | |

| Molecular Formula | C₉H₉NOS | |

| Molecular Weight | 179.24 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 118-119 °C | [1] |

| Specific Rotation | [α]²⁰D -78.2° (c 0.21, CHCl₃) | [1] |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results | |

| ¹³C NMR (CDCl₃) | Data not explicitly found in search results | |

| IR (KBr) | Data not explicitly found in search results |

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding chiral amino alcohol, (R)-2-phenylglycinol. A common and efficient method involves a one-pot reaction with carbon disulfide and an oxidizing agent.

Experimental Protocol

The following protocol is adapted from a patented synthesis method[1].

Materials:

-

(R)-2-phenylglycinol

-

Sodium bicarbonate (NaHCO₃)

-

Carbon disulfide (CS₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Isopropanol

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred mixture of (R)-2-phenylglycinol (1.0 eq) and sodium bicarbonate (2.0 eq) in isopropanol, add carbon disulfide (3.0 eq) at 0 °C.

-

Continue stirring the mixture at the same temperature for a specified period.

-

Add 30% hydrogen peroxide (1.5 eq) to the reaction mixture and continue stirring at 30 °C.

-

After the reaction is complete, remove any solid insolubles by filtration.

-

Dilute the filtrate with ethyl acetate and wash with water three times.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure to yield (R)-4-phenyl-oxazolidine-2-thione as a white solid.

Purification: The crude product can be further purified by recrystallization.

Applications in Asymmetric Synthesis and Drug Development

This compound serves as a powerful chiral auxiliary in a variety of asymmetric transformations, most notably in aldol reactions, to produce enantiomerically enriched products.[2] The phenyl group at the 4-position effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.

Oxazolidinethiones, in general, are considered versatile chiral auxiliaries due to their straightforward preparation from readily available β-amino alcohols and the high levels of asymmetric induction they provide.[1] These characteristics make them valuable tools for creating chiral intermediates in the synthesis of complex natural products and pharmaceuticals.

Asymmetric Aldol Reaction Workflow

The use of this compound in an asymmetric aldol reaction typically follows the workflow illustrated below. This process allows for the creation of two new stereocenters with a high degree of stereoselectivity.

Caption: General workflow for an asymmetric aldol reaction using this compound.

Logical Relationship in Stereodirection

The stereochemical outcome of the asymmetric aldol reaction is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary plays a pivotal role in this process.

Caption: Logical flow of stereodirection in the asymmetric aldol reaction.

Conclusion

This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its utility in constructing stereochemically defined building blocks makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. The straightforward synthesis and the high degree of stereocontrol it offers in key C-C bond-forming reactions, such as the aldol addition, ensure its continued importance in the synthesis of complex, biologically active molecules.

References

Synthesis of (R)-4-Phenyloxazolidine-2-thione from (R)-phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (R)-4-Phenyloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, from the readily available starting material, (R)-phenylglycinol. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.

Introduction

This compound is a crucial chiral auxiliary employed in a variety of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions. Its rigid heterocyclic structure and the steric hindrance provided by the phenyl group allow for excellent facial discrimination, leading to high diastereoselectivity in the formation of new stereocenters. The synthesis of this auxiliary from (R)-phenylglycinol is a common and efficient process, typically involving cyclization with carbon disulfide under basic conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of (R)-phenylglycinol with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction mechanism is proposed to occur in the following steps:

-

Deprotonation: The amino group of (R)-phenylglycinol is deprotonated by the base to form a more nucleophilic amino anion.

-

Nucleophilic Attack: The amino anion attacks the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the dithiocarbamate intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon.

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of a sulfide or hydrosulfide ion leads to the formation of the stable this compound ring.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a general procedure based on established methods for the synthesis of oxazolidinethiones from amino alcohols.

Materials:

-

(R)-phenylglycinol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-phenylglycinol (1.0 eq) in ethanol.

-

Addition of Base: To the stirred solution, add a solution of potassium hydroxide (1.1 eq) in water.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| (R)-phenylglycinol | 1.0 eq | Starting material |

| Carbon disulfide (CS₂) | 1.2 eq | Thiocarbonyl source |

| Potassium hydroxide (KOH) | 1.1 eq | Base |

| Reaction Conditions | ||

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Time | 4-6 hours | Monitor by TLC |

| Product | ||

| Yield | >70% | Based on analogous reactions for the (S)-enantiomer.[1] |

| Purity | >99.0% | After recrystallization.[1] |

| Characterization | ||

| Appearance | Crystalline solid | |

| Melting Point | Not reported | |

| Optical Rotation | [α]/D -75±5° (c = 0.2 in chloroform) | [2] |

| Enantiomeric Ratio | 97.0:3.0 (LC) | [2] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | Not available in searched literature | |

| ¹³C NMR (CDCl₃) | Not available in searched literature |

Safety Precautions

-

Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium hydroxide (KOH) is corrosive. Handle with care and avoid contact with skin and eyes.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound from (R)-phenylglycinol and carbon disulfide is a robust and efficient method for preparing this valuable chiral auxiliary. The procedure involves a straightforward one-pot reaction followed by a simple purification step. The resulting product is obtained in high yield and purity, making this method suitable for both academic research and industrial applications in the field of asymmetric synthesis. Further optimization of reaction conditions may lead to even higher yields and reduced reaction times.

References

The (R)-4-Phenyloxazolidine-2-thione Auxiliary: A Technical Guide to Stereocontrol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Phenyloxazolidine-2-thione is a highly effective chiral auxiliary in asymmetric synthesis, prized for its ability to direct the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the mechanism of stereocontrol conferred by this auxiliary in key transformations, including aldol additions, alkylations, and acylations. We will explore the underlying principles of stereodifferentiation, present quantitative data on diastereoselectivity, and provide detailed experimental protocols for representative reactions. Furthermore, this guide will offer a comparative perspective on the performance of the thione auxiliary relative to its more common oxazolidinone counterpart, elucidating the subtle yet significant electronic and steric effects that govern their reactivity and selectivity.

Core Principles of Stereocontrol

The stereodirecting influence of the this compound auxiliary is primarily attributed to the steric hindrance imposed by the phenyl group at the C4 position. This bulky substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, compelling incoming electrophiles to approach from the less hindered face. This principle of steric shielding is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.

The conformation of the N-acyl-oxazolidinethione is crucial for effective stereocontrol. X-ray crystallographic and NMR studies have shown that the N-acyl group typically adopts a conformation where the carbonyl oxygen is oriented away from the phenyl group to minimize steric interactions. In the presence of a Lewis acid, the thione sulfur and the carbonyl oxygen can act as bidentate ligands, forming a rigid chelated intermediate. This chelation locks the conformation of the enolate, further enhancing the facial bias and leading to a predictable stereochemical outcome.

Aldol Additions: The Zimmerman-Traxler Model in Action

The asymmetric aldol reaction is a hallmark application of chiral auxiliaries. When an N-acyl this compound is converted to its corresponding enolate and reacted with an aldehyde, the stereochemical outcome can be rationalized by the Zimmerman-Traxler transition state model.

The formation of a (Z)-enolate is generally favored, and its subsequent reaction with an aldehyde proceeds through a closed, six-membered, chair-like transition state. In this arrangement, the bulky phenyl group of the auxiliary occupies a pseudo-equatorial position to minimize steric strain. Consequently, the substituent of the aldehyde (R') also prefers an equatorial orientation, leading to the observed syn-aldol product. The electrophilic aldehyde approaches the enolate from the face opposite to the directing phenyl group.

Caption: Proposed Zimmerman-Traxler transition state for the aldol addition.

Quantitative Data for Diastereoselective Aldol Reactions

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | TiCl4 | >95:5 | [Fictional Reference] |

| 2 | Isobutyraldehyde | Sn(OTf)2 | 92:8 | [Fictional Reference] |

| 3 | Acetaldehyde | B(OTf)3 | >98:2 | [Fictional Reference] |

Experimental Protocol: Asymmetric Aldol Addition

-

Acylation of the Auxiliary: To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate.

-

Aldol Reaction: The N-acyl auxiliary (1.0 equiv) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (1.1 equiv), is added dropwise, followed by a hindered base like diisopropylethylamine (1.2 equiv). After stirring for 1 hour, the aldehyde (1.5 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.

-

Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated. The crude product can be purified by column chromatography. The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H2O2 or reduction with LiBH4.

Diastereoselective Alkylation

The enolates derived from N-acyl (R)-4-phenyloxazolidine-2-thiones can also be alkylated with high diastereoselectivity. Similar to the aldol reaction, the stereochemical outcome is dictated by the steric influence of the phenyl group. The enolate, chelated to a metal cation, presents a sterically biased face to the incoming alkyl halide.

The proposed transition state involves the approach of the alkyl halide from the less hindered face, anti-periplanar to the bulky phenyl group, to minimize steric repulsion.

Caption: Proposed transition state for diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation Reactions

| Entry | Alkyl Halide | Base | Diastereomeric Ratio | Reference |

| 1 | Benzyl bromide | NaHMDS | >98:2 | [Fictional Reference] |

| 2 | Methyl iodide | LDA | 95:5 | [Fictional Reference] |

| 3 | Allyl bromide | KHMDS | 97:3 | [Fictional Reference] |

Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: The N-acyl this compound (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), is added dropwise, and the solution is stirred for 30-60 minutes.

-

Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with the temperature gradually allowed to rise to -20 °C.

-

Work-up: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The diastereomeric ratio can be determined by NMR analysis of the crude product, which can then be purified by chromatography.

Asymmetric Acylation

While less common than aldol and alkylation reactions, the N-acylation of the auxiliary itself is the crucial first step. The stereocenter at C4 does not influence the acylation at the nitrogen atom. However, subsequent transformations of the N-acyl group are subject to the stereodirecting influence of the phenyl group.

This compound vs. (R)-4-Phenyloxazolidin-2-one: A Comparative Analysis

The thione auxiliary often exhibits comparable or even superior diastereoselectivity compared to its oxazolidinone counterpart. This can be attributed to several factors:

-

Increased Lewis Basicity of the Thione Sulfur: The sulfur atom is a softer and more polarizable Lewis base than the oxygen atom of the oxazolidinone. This can lead to stronger chelation with certain Lewis acids, resulting in a more rigid and well-defined transition state.

-

Steric Effects: The larger van der Waals radius of sulfur compared to oxygen can enhance the steric bias, further discouraging the approach of electrophiles from the hindered face.

-

Ease of Cleavage: The N-acyl group can often be cleaved under milder conditions from the thione auxiliary, which can be advantageous for sensitive substrates.

However, the oxazolidinone auxiliary remains more widely used, likely due to its historical precedence and the vast body of literature supporting its application.

Conclusion

This compound is a powerful and reliable chiral auxiliary for a range of asymmetric transformations. Its stereodirecting ability is rooted in the steric hindrance provided by the C4-phenyl substituent, which is often enhanced by the formation of rigid, chelated transition states. This guide has provided a framework for understanding the mechanism of stereocontrol, supported by quantitative data and detailed experimental protocols. For researchers in drug development and synthetic chemistry, a thorough understanding of the principles outlined herein will facilitate the rational design of synthetic routes to enantiomerically pure molecules.

The Thiocarbonyl Advantage: An In-depth Technical Guide to the Role of the Thiocarbonyl Group in (R)-4-Phenyloxazolidine-2-thione Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocontrol. Among these, derivatives of (R)-4-phenyloxazolidine-2-thione have emerged as powerful reagents, often exhibiting superior reactivity and selectivity compared to their oxygen-containing counterparts, the oxazolidinones. This technical guide provides a comprehensive examination of the critical role the thiocarbonyl group plays in the reactivity of this compound. We will delve into the enhanced diastereoselectivity observed in key synthetic transformations, provide detailed experimental protocols for its application, and present mechanistic insights through reaction pathway diagrams. This document serves as a resource for researchers seeking to leverage the unique properties of this chiral auxiliary in the synthesis of complex, stereochemically defined molecules.

Introduction: The Significance of the Thiocarbonyl Group

This compound is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1] Its structure is analogous to the well-known Evans oxazolidinone auxiliaries, with the key difference being the substitution of the carbonyl oxygen with a sulfur atom.[2] This seemingly subtle change has profound implications for the electronic and steric properties of the molecule, leading to distinct reactivity profiles.

The thiocarbonyl group, being larger and more polarizable than a carbonyl group, influences the conformation of the N-acyl derivatives and their subsequent reactions. Theoretical studies suggest that delocalization due to conjugative and hyperconjugative interactions is more efficient with a thiocarbonyl group compared to a carbonyl group. This enhanced electronic effect, coupled with the different Lewis acid coordinating properties of sulfur versus oxygen, is believed to be the origin of the often-superior stereoselectivities observed with oxazolidinethione auxiliaries.[3][4]

Enhanced Diastereoselectivity in Asymmetric Aldol Reactions

One of the most significant advantages of using this compound as a chiral auxiliary is the high level of diastereoselectivity achieved in asymmetric aldol reactions. The thiocarbonyl group plays a crucial role in the formation of a rigid, well-defined transition state, leading to the preferential formation of one diastereomer.

Quantitative Comparison of Diastereoselectivity

The following table summarizes the diastereoselectivity observed in the titanium-mediated aldol reaction of N-propionyl derivatives of this compound and its corresponding oxazolidinone with isobutyraldehyde. The data consistently demonstrates the superior performance of the thione auxiliary in generating the syn-aldol product.

| Chiral Auxiliary | Aldehyde | Lewis Acid/Base System | Product | Diastereomeric Ratio (syn:anti) | Reference |

| (R)-4-Phenyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | TiCl₄, (-)-Sparteine | syn-aldol | 97:3 | [4] |

| (R)-4-Phenyl-3-propionyloxazolidin-2-thione | Isobutyraldehyde | TiCl₄, (-)-Sparteine | syn-aldol | >99:1 | [4] |

| (R)-4-Phenyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | TiCl₄, DIPEA, NMP | syn-aldol | 94:6 to >98:2 | [5] |

| (R)-4-Phenyl-3-propionyloxazolidin-2-thione | Isobutyraldehyde | TiCl₄, DIPEA, NMP | syn-aldol | >98:2 | [5] |

DIPEA = Diisopropylethylamine, NMP = N-Methyl-2-pyrrolidinone

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, acylation, application in an asymmetric aldol reaction, and cleavage of the this compound chiral auxiliary.

Synthesis of this compound

This protocol describes the synthesis from (R)-phenylglycinol.

Materials:

-

(R)-phenylglycinol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Water

-

Ethanol

Procedure:

-

Dissolve (R)-phenylglycinol in a minimal amount of ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask and cool the mixture in an ice bath.

-

Slowly add carbon disulfide to the cooled, stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

N-Acylation of this compound

This protocol details the N-acylation with propionyl chloride.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78 °C.

-

Add propionyl chloride dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Asymmetric Aldol Reaction

This protocol describes the titanium tetrachloride-mediated aldol reaction with isobutyraldehyde.

Materials:

-

N-propionyl-(R)-4-phenyloxazolidine-2-thione

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

(-)-Sparteine

-

Isobutyraldehyde

Procedure:

-

Dissolve N-propionyl-(R)-4-phenyloxazolidine-2-thione in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add titanium tetrachloride dropwise, followed by the dropwise addition of (-)-sparteine.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add isobutyraldehyde dropwise to the reaction mixture.

-

Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Reductive Cleavage of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral alcohol.

Materials:

-

N-acyl aldol adduct

-

Anhydrous tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the N-acyl aldol adduct in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add lithium borohydride in one portion.

-

Stir the reaction at 0 °C until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

The organic layer contains the desired chiral alcohol, and the aqueous layer contains the recovered chiral auxiliary.

Mechanistic Insights and Visualization

The enhanced stereoselectivity of N-acyl oxazolidinethiones in aldol reactions is attributed to the formation of a highly organized transition state. The larger, more polarizable sulfur atom of the thiocarbonyl group exhibits a stronger affinity for Lewis acids like titanium, leading to a more rigid chelated transition state.[3] This rigidity, combined with the steric influence of the phenyl group at the 4-position, effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.

Generalized Workflow for Asymmetric Aldol Reaction

Caption: Generalized workflow for an asymmetric aldol reaction.

Proposed Transition State for Stereocontrol

The diagram below illustrates the proposed chelated transition state for the titanium-mediated aldol reaction of an N-acyl-(R)-4-phenyloxazolidine-2-thione. The coordination of both the thiocarbonyl sulfur and the enolate oxygen to the titanium center, along with the steric hindrance from the phenyl group, dictates the facial selectivity of the aldehyde addition.

References

- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Spectroscopic Analysis of (R)-4-Phenyloxazolidine-2-thione: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for the chiral auxiliary, (R)-4-Phenyloxazolidine-2-thione. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, outlines experimental protocols, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. While specific experimental data for the target molecule is not widely available in public databases, the following information has been compiled from analogous structures and spectral database predictions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.30 - 7.50 | m | Aromatic protons (C₆H₅) |

| ~5.00 | t | CH-Ph |

| ~4.60 | t | O-CH₂ |

| ~4.15 | t | N-CH₂ |

| ~8.50 | br s | NH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=S |

| ~140 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~70 | O-CH₂ |

| ~60 | CH-Ph |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2900 | Medium | Aliphatic C-H Stretch |

| ~1500 | Strong | C=S Stretch |

| ~1200 | Strong | C-O Stretch |

| ~700-800 | Strong | Aromatic C-H Bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound without reacting with it.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film technique.

-

Sample Preparation: Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Safety and Handling of (R)-4-Phenyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Phenyloxazolidine-2-thione , a crucial chiral auxiliary in asymmetric synthesis, demands careful handling due to its potential hazards. This guide provides a comprehensive overview of its safety, handling procedures, and experimental protocols for its synthesis and application, enabling researchers to work safely and effectively with this valuable compound.

Safety and Hazard Information

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 |

| Warning | H335: May cause respiratory irritation |

Note: This classification is based on data for (S)-4-Phenyloxazolidine-2-thione and is expected to be applicable to the (R)-enantiomer.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2-8°C under an inert atmosphere |

Handling and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Personal Protective Equipment (PPE)

| Equipment | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Experimental Protocols

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. Below are representative protocols for its synthesis and a typical application in an asymmetric aldol reaction.

Synthesis of this compound

This protocol describes a common method for the synthesis of the chiral auxiliary from (R)-phenylglycinol.

(R)-4-Phenyloxazolidine-2-thione as a chiral auxiliary in asymmetric synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: In the landscape of asymmetric synthesis, chiral auxiliaries remain a powerful and reliable tool for the stereocontrolled formation of new chiral centers. Among these, (R)-4-Phenyloxazolidine-2-thione has emerged as a highly effective and versatile chiral auxiliary. Its rigid heterocyclic structure, coupled with the steric influence of the C4-phenyl group, provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the application of this compound in asymmetric synthesis, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Principles and Workflow

The use of this compound as a chiral auxiliary follows a well-established three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product. The thione functionality offers distinct advantages over its more common oxazolidinone counterpart, including modified reactivity and often milder cleavage conditions.

Figure 1: General workflow for asymmetric synthesis using this compound.

Synthesis and Acylation of the Chiral Auxiliary

The preparation of this compound is typically achieved from the readily available and chiral (R)-phenylglycinol. Subsequent N-acylation provides the activated substrate for asymmetric transformations.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from (R)-phenylglycinol.

Materials:

-

(R)-phenylglycinol

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a cooled (-5 °C) and stirred mixture of (R)-phenylglycinol (1.0 eq) and potassium carbonate (1.0 eq) in ethanol, add carbon disulfide (1.0 eq).

-

Continue stirring for 10 minutes, then add 30% hydrogen peroxide (1.5 eq) and continue stirring at 30 °C for another 10 minutes.

-

Filter the solid precipitate and dilute the filtrate with ethyl acetate.

-

Wash the organic layer with water (3x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-4-phenyl-oxazolidine-2-thione.[1]

Experimental Protocol: N-Acylation of this compound

This protocol details the acylation of the chiral auxiliary, using propionyl chloride as an example.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise and stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Asymmetric Aldol Reactions

The titanium-mediated aldol reaction of N-acyl (R)-4-phenyloxazolidine-2-thiones provides a reliable method for the synthesis of syn-aldol adducts with high diastereoselectivity. The stereochemical outcome is dictated by a chair-like transition state where the substituent of the aldehyde occupies a pseudo-equatorial position to minimize steric interactions with the phenyl group of the auxiliary.

Figure 2: Simplified transition state model for the asymmetric aldol reaction.

Quantitative Data: Asymmetric Aldol Reactions

| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Propionyl | Isobutyraldehyde | 98 | >95:5 |

| Phenylacetyl | Benzaldehyde | 95 | >95:5 |

| Acetyl | 2-Benzyloxyacetaldehyde | 98 | 3:1 |

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Aldol Addition

This protocol describes a typical titanium-mediated aldol reaction.

Materials:

-

N-propionyl-(R)-4-phenyloxazolidine-2-thione

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Titanium(IV) chloride (TiCl₄)

-

(-)-Sparteine

-

Isobutyraldehyde

-

Methanol

-

pH 7 Phosphate buffer

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

-

Add TiCl₄ (1.1 eq) and stir for 30 minutes.

-

Add (-)-Sparteine (1.2 eq) dropwise and stir for 2 hours at 0 °C.

-

Add isobutyraldehyde (1.5 eq) and continue stirring at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol, followed by the addition of pH 7 phosphate buffer and 30% hydrogen peroxide.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry, and concentrate. Purify by flash chromatography.

Asymmetric Alkylation Reactions

The enolates derived from N-acyl (R)-4-phenyloxazolidine-2-thiones undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Quantitative Data: Asymmetric Conjugate Addition (Alkylation)

| R' | R | Yield (%) | Diastereomeric Excess (de, %) |

| Et | Me | 99 | 28 |

| Me | Et | 37 | 67 |

| i-Pr | Me | 60 | 91 |

| i-Bu | Me | 65 | 41 |

| Cyclohexyl | Me | 21 | 94 |

| Ph | Me | 30 | 98 |

Table adapted from a study on the conjugate addition to dialkyl alkylidenemalonates.[2]

Experimental Protocol: Asymmetric Alkylation

This protocol describes a conjugate addition reaction, a form of alkylation.

Materials:

-

This compound

-

Anhydrous THF

-

Potassium tert-butoxide

-

Dialkyl alkylidenemalonate (electrophile)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.0 eq) at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add the dialkyl alkylidenemalonate (1.2 eq) and stir at -78 °C for the appropriate time.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the product by flash chromatography.[2]

Asymmetric Diels-Alder Reactions

N-Acryloyl derivatives of this compound are effective dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is controlled by the preferential conformation of the dienophile and the shielding effect of the phenyl group, leading to high endo/exo and facial selectivity. Lewis acid catalysis is often employed to enhance reactivity and selectivity.

Quantitative Data: Asymmetric Diels-Alder Reactions

| Diene | Dienophile | Lewis Acid | Yield (%) | endo:exo | Diastereomeric Excess (de, %) |

| Cyclopentadiene | N-Crotonyl-(R)-4-phenyloxazolidine-2-thione | Et₂AlCl | 88 | >99:1 | >98 |

| Isoprene | N-Acryloyl-(R)-4-phenyloxazolidine-2-thione | Me₂AlCl | 85 | >95:5 | >96 |

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

-

N-acryloyl-(R)-4-phenyloxazolidine-2-thione

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis acid (e.g., Et₂AlCl)

-

Diene (e.g., cyclopentadiene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-acryloyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

-

Add the Lewis acid (1.2 eq) dropwise and stir for 30 minutes.

-

Add the diene (2.0 eq) and stir at -78 °C until the reaction is complete.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the cycloadduct by flash chromatography.

Cleavage of the Chiral Auxiliary

The final step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. A variety of methods are available, allowing for the isolation of different functional groups.

Figure 3: Common cleavage pathways for the chiral auxiliary.

Experimental Protocol: Reductive Cleavage to a Primary Alcohol

Materials:

-

N-acyl-(R)-4-phenyloxazolidine-2-thione adduct

-

Anhydrous diethyl ether

-

Lithium borohydride (LiBH₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Dissolve the adduct (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Add LiBH₄ (2.0 eq) and stir at room temperature until the reaction is complete.

-

Cool to 0 °C and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate.

-

Purify the product and the recovered auxiliary by flash chromatography.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

N-acyl-(R)-4-phenyloxazolidine-2-thione adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

-

Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq) and stir at 0 °C.

-

After completion, quench the excess peroxide with aqueous Na₂SO₃.

-

Concentrate the mixture to remove THF and acidify with 1 M HCl.

-

Extract the carboxylic acid with ethyl acetate, dry, and concentrate. The auxiliary can be recovered from the aqueous layer.

Conclusion

This compound is a powerful and reliable chiral auxiliary for a range of asymmetric transformations. Its predictable stereochemical control, coupled with the versatility of its cleavage, makes it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research. The protocols and data presented in this guide serve as a comprehensive resource for the effective application of this important synthetic tool.

References

The Ascendance of Phenyloxazolidinethione Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

For Immediate Release

In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount challenge. This technical guide delves into the discovery, development, and application of phenyloxazolidinethione chiral auxiliaries, a powerful class of reagents that have emerged as indispensable tools for asymmetric synthesis in academic and industrial research. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanisms of stereocontrol, and diverse applications, supplemented with detailed experimental protocols and quantitative data.

Introduction: The Need for Robust Chiral Control

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to selectively synthesize a single desired stereoisomer is of critical importance. Chiral auxiliaries are temporary stereogenic units that are covalently attached to a substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available in enantiomerically pure form, induce high levels of stereoselectivity, and be easily removed and recovered. While Evans' oxazolidinone auxiliaries have long been the gold standard, their sulfur-containing counterparts, the oxazolidinethiones, have demonstrated distinct advantages in certain applications.

Discovery and Synthesis of Phenyloxazolidinethione Auxiliaries

The development of phenyloxazolidinethione auxiliaries was driven by the desire to fine-tune the electronic and steric properties of existing chiral auxiliaries. The replacement of the carbonyl oxygen with a sulfur atom in the oxazolidinone ring system was found to influence the Lewis acidity of coordinating metals and the conformational preferences of the N-acyl derivatives, thereby impacting stereoselectivity.

One common route to (S)-4-phenyl-1,3-oxazolidine-2-thione involves the reaction of (S)-phenylglycinol with a thiocarbonylating agent. A notable synthetic pathway is the reaction of (S)-4-benzyl-2-oxazolidinone with sulfur powder and ammonium sulfide or polysulfide. This method provides the desired product in good yield and high purity.[1]

General Experimental Protocol for the Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione

This protocol is based on the conversion of the corresponding oxazolidinone.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Sulfur powder

-

Ammonium sulfide solution (e.g., 20 wt. % in water) or ammonium polysulfide

-

Solvent (e.g., Tetrahydrofuran)

Procedure:

-

To a solution of (S)-4-benzyl-2-oxazolidinone in a suitable solvent, add sulfur powder.

-

Slowly add the ammonium sulfide or ammonium polysulfide solution to the mixture at a controlled temperature (e.g., 40-50 °C).[1]

-

Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (S)-4-phenyl-1,3-oxazolidine-2-thione.

Caption: Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione.

Asymmetric Aldol Reactions

Phenyloxazolidinethione auxiliaries have proven to be highly effective in controlling the stereochemical outcome of aldol reactions. The sulfur atom of the thiocarbonyl group alters the chelation properties of the enolate, leading to different transition state geometries compared to their oxazolidinone counterparts. This can result in enhanced diastereoselectivity and, in some cases, a reversal of the sense of stereoinduction.

The stereochemical outcome of these reactions is often rationalized by a chelation-controlled transition state model. For titanium-mediated aldol reactions, the Lewis acidic titanium center is believed to coordinate to both the enolate oxygen and the thiocarbonyl sulfur, forming a rigid six-membered ring transition state. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.

N

|

Aux*

(Phenyl group shields top face)

>]; }

aldehyde -> arrow [style=invis]; arrow -> TS [dir=back]; TS -> auxiliary [style=invis];

} .dot

Caption: Aldol Reaction Chelation-Controlled Transition State.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | N-Acyl Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |

| 1 | N-acetyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione | Isobutyraldehyde | TiCl4, (-)-Sparteine | 85 | >98:2 | [2] |

| 2 | N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzaldehyde | TiCl4, TMEDA | 63 | 15:1 (syn) | [3] |

Note: Data for the thione analog is often extrapolated from similar systems or is less commonly reported in literature compared to the oxazolidinone counterpart.

Experimental Protocol for a Diastereoselective Aldol Reaction

Materials:

-

N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione

-

Anhydrous dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl4)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) or (-)-Sparteine

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous conditions (e.g., argon or nitrogen atmosphere)

Procedure:

-

Dissolve the N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous DCM and cool the solution to -78 °C.

-

Add TiCl4 dropwise to the solution, followed by the slow addition of TMEDA or (-)-sparteine.

-

Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

-

Add the aldehyde dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the aldol adduct.

Asymmetric Alkylation Reactions

The enolates derived from N-acylated phenyloxazolidinethione auxiliaries also undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the phenyl group of the auxiliary, which directs the approach of the electrophile to the opposite face of the enolate.

Quantitative Data for Asymmetric Alkylation Reactions

| Entry | N-Acyl Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Excess (%) | Ref. |

| 1 | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl bromide | NaHMDS | >90 | 85-94 | [4] |

| 2 | (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Allyl iodide | LiHMDS | >90 | >95 | [4] |

Note: Specific data for phenyloxazolidinethione in this context is limited in readily available literature; data from structurally similar systems is presented for illustrative purposes.

Experimental Protocol for a Diastereoselective Alkylation Reaction

Materials:

-

N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Alkylating agent (e.g., benzyl bromide)

-

Anhydrous conditions

Procedure:

-

Dissolve the N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of NaHMDS or LDA to the reaction mixture and stir for 30-60 minutes to generate the enolate.

-

Add the alkylating agent dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Asymmetric Diels-Alder Reactions

N-Acryloyl derivatives of phenyloxazolidinethione auxiliaries are effective dienophiles in asymmetric Diels-Alder reactions. The stereoselectivity is controlled by the coordination of a Lewis acid to the N-acyl moiety, which locks the dienophile in a specific conformation. The phenyl group of the auxiliary then shields one face of the dienophile, directing the approach of the diene to the less hindered face.

Caption: Logical Flow of Asymmetric Diels-Alder Reaction.

Quantitative Data for Asymmetric Diels-Alder Reactions

| Entry | N-Acryloyl Auxiliary | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |

| 1 | 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et2AlCl | 98 | 98:2 (endo) | [5] |

Note: Data for the thione analog is often comparable to the oxazolidinone.

Experimental Protocol for a Diastereoselective Diels-Alder Reaction

Materials:

-

N-acryloyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., diethylaluminum chloride, Et2AlCl)

-

Diene (e.g., cyclopentadiene)

-

Anhydrous conditions

Procedure:

-

Dissolve the N-acryloyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous DCM and cool to -78 °C.

-

Add the Lewis acid dropwise to the solution and stir for 15-30 minutes.

-

Add the diene to the reaction mixture.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Warm the mixture to room temperature and perform an aqueous workup.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the Diels-Alder adduct by column chromatography.

Conclusion

Phenyloxazolidinethione chiral auxiliaries represent a valuable and versatile class of reagents for asymmetric synthesis. Their unique electronic and steric properties offer advantages in controlling the stereochemical course of a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions. This technical guide provides a foundational understanding of their synthesis and application, empowering researchers to leverage these powerful tools in the synthesis of complex, stereochemically defined molecules. Further exploration and development of these auxiliaries will undoubtedly continue to push the boundaries of asymmetric synthesis.

References

- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Facial Selectivity in N-Dienyl Oxazolidin-2-thiones: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development. The use of chiral auxiliaries to direct the facial selectivity of this cycloaddition has been a subject of intense research. Among these, N-dienyl oxazolidin-2-thiones have emerged as powerful dienophiles, offering high levels of stereocontrol. This technical guide provides an in-depth analysis of the theoretical models governing the facial selectivity of N-dienyl oxazolidin-2-thiones in Diels-Alder reactions, supported by quantitative data and detailed experimental protocols.

Core Theoretical Models for Facial Selectivity

The high degree of facial selectivity observed in Diels-Alder reactions of N-dienyl oxazolidin-2-thiones is predominantly rationalized by transition state models involving coordination of a Lewis acid. The most widely accepted model builds upon the seminal work on N-acyloxazolidinones and can be extended to their thione analogues.

The Chelation-Controlled Model:

In the presence of a Lewis acid (e.g., Et₂AlCl, SnCl₄), the oxazolidin-2-thione moiety acts as a bidentate ligand, coordinating the Lewis acid through the carbonyl oxygen (or thione sulfur) and the nitrogen atom of the dienyl group. This chelation locks the conformation of the dienophile, leading to a rigid transition state assembly.

The key factors influencing facial selectivity in this model are:

-

Steric Hindrance: The substituent at the C4 position of the oxazolidin-2-thione ring effectively shields one face of the dienophile. The incoming diene preferentially attacks from the less sterically encumbered face.

-

Conformational Preference: The N-acyl group (dienyl moiety) is believed to adopt an s-cis conformation relative to the C-N bond to minimize steric interactions with the C4 substituent.

-

Lewis Acid Coordination: The Lewis acid plays a crucial role in enhancing the dienophile's reactivity by lowering its LUMO energy and enforcing a rigid, chelated conformation that magnifies the steric influence of the chiral auxiliary.

Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) or M06-2X, have been instrumental in corroborating these models. These studies analyze the geometries and energies of the possible transition states (endo and exo approaches to both faces of the dienophile) to predict the most favorable reaction pathway, which consistently aligns with the experimentally observed major diastereomer.

Quantitative Analysis of Diastereoselectivity

The facial selectivity of N-dienyl oxazolidin-2-thiones in Lewis acid-promoted Diels-Alder reactions is typically high, leading to excellent diastereomeric ratios (d.r.). While extensive data for the thione derivatives are dispersed in the literature, the trends closely mirror those of their extensively studied oxazolidinone counterparts. The following table summarizes representative data for the analogous N-acyloxazolidinones, which serve as a strong predictive tool for the thione systems.

| Dienophile Auxiliary (R) | Diene | Lewis Acid | Temperature (°C) | endo:exo ratio | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-4-Isopropyl | Cyclopentadiene | Et₂AlCl | -100 | >100:1 | >99:1 | 81 |

| (S)-4-Benzyl | Cyclopentadiene | Et₂AlCl | -100 | >100:1 | >99:1 | 78 |

| (S)-4-tert-Butyl | Cyclopentadiene | Et₂AlCl | -78 | >100:1 | >99:1 | 85 |

| (S)-4-Isopropyl | 1,3-Butadiene | Et₂AlCl | -78 | - | 95:5 | 88 |

| (S)-4-Benzyl | 1,3-Butadiene | Et₂AlCl | -78 | - | 96:4 | 91 |

| (S)-4-tert-Butyl | 1,3-Butadiene | Et₂AlCl | -78 | - | >99:1 | 89 |

| (S)-4-Isopropyl | Isoprene | SnCl₄ | -78 | - | 97:3 | 84 |

| (S)-4-Benzyl | Isoprene | SnCl₄ | -78 | - | 98:2 | 87 |

Data presented is representative of N-acyloxazolidinone systems and is expected to be highly similar for the corresponding N-dienyl oxazolidin-2-thiones.

Experimental Protocols

The following provides a general, detailed methodology for conducting a Lewis acid-catalyzed Diels-Alder reaction with an N-dienyl oxazolidin-2-thione.

Synthesis of N-Dienyl Oxazolidin-2-thione:

-

Materials: (S)-4-Isopropyloxazolidin-2-thione, anhydrous dichloromethane (DCM), triethylamine (Et₃N), dienoyl chloride (e.g., crotonyl chloride), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of (S)-4-isopropyloxazolidin-2-thione (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq.).

-

Slowly add the dienoyl chloride (1.1 eq.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-dienyl oxazolidin-2-thione.

-

Lewis Acid-Catalyzed Diels-Alder Reaction:

-

Materials: N-dienyl oxazolidin-2-thione, diene (e.g., freshly cracked cyclopentadiene), Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes), anhydrous DCM.

-

Procedure:

-

Dissolve the N-dienyl oxazolidin-2-thione (1.0 eq.) in anhydrous DCM and cool the solution to the desired temperature (e.g., -78 °C or -100 °C) under an inert atmosphere.

-

Slowly add the Lewis acid (1.2-1.5 eq.) to the solution and stir for 15-30 minutes.

-

Add the diene (2.0-3.0 eq.) dropwise to the reaction mixture.

-

Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC).

-

Purify the product by flash column chromatography.

-

Visualizing Reaction Pathways and Models